molecular formula C20H18N2O3 B2506344 (3-(benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 1421496-48-1

(3-(benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B2506344
CAS No.: 1421496-48-1
M. Wt: 334.375
InChI Key: UTKKREROHCCIFO-UHFFFAOYSA-N
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Description

The compound (3-(benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that features both an isoxazole ring and a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Synthesis of the Dihydroisoquinoline Moiety: The dihydroisoquinoline can be synthesized through a Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde.

    Coupling of the Two Moieties: The final step involves coupling the isoxazole and dihydroisoquinoline moieties through a carbonylation reaction, forming the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The isoxazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various functionalized isoxazole derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

    Receptor Binding: May interact with certain biological receptors, making it useful in drug discovery.

Medicine

    Pharmaceutical Development:

    Diagnostic Tools: Could be used in the design of diagnostic probes.

Industry

    Material Science: Possible applications in the development of new materials with unique properties.

    Agriculture: May be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3-(benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is likely to involve interactions with specific molecular targets such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the dihydroisoquinoline moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-(benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanol: Similar structure but with an alcohol group instead of a carbonyl group.

    (3-(benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)amine: Similar structure but with an amine group instead of a carbonyl group.

Uniqueness

The presence of both the isoxazole and dihydroisoquinoline moieties in (3-(benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone makes it unique compared to other compounds. This dual functionality allows for a wide range of chemical reactions and biological interactions, enhancing its versatility in various applications.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(3-phenylmethoxy-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c23-20(22-11-10-16-8-4-5-9-17(16)13-22)18-12-19(21-25-18)24-14-15-6-2-1-3-7-15/h1-9,12H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKKREROHCCIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=NO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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